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molecular formula C13H15N3O2 B1505169 1-tert-butyl-3-(4-nitrophenyl)-1H-pyrazole CAS No. 942920-34-5

1-tert-butyl-3-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1505169
M. Wt: 245.28 g/mol
InChI Key: ZZJWRGJVRULGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282588B2

Procedure details

Following the procedure described for Intermediate 1 with t-butylhydrazine hydrochloride, provided the title compound as the minor isomer. ESMS (M−C(CH3)3+2H): 190.0; HNMR (400 MHz, d6-DMSO)8.20 (d, 2H), 7.86 (d, 2H), 7.7(d, 1H), 6.55(d, 1H), 1.25 (s, 9H)
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]([CH:5]([N:9]1[CH:13]=[C:12](B2OC(C)(C)C(C)(C)O2)[C:11]([C:23]2[CH:28]=[CH:27][C:26]([N+:29]([O-:31])=[O:30])=[CH:25][CH:24]=2)=[N:10]1)[C:6]([O-])=O)(C)C.Cl.[C:33](NN)(C)(C)C>>[CH3:33][C:5]([N:9]1[CH:13]=[CH:12][C:11]([C:23]2[CH:24]=[CH:25][C:26]([N+:29]([O-:31])=[O:30])=[CH:27][CH:28]=2)=[N:10]1)([CH3:2])[CH3:6] |f:1.2|

Inputs

Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C(C(=O)[O-])N1N=C(C(=C1)B1OC(C(O1)(C)C)(C)C)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)N1N=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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